4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine
Description
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine is a substituted pyrimidine derivative characterized by chlorine atoms at positions 4 and 6, a nitro group at position 5, and a cyclopropyl substituent at position 2. This compound serves as a critical building block in organic synthesis, particularly for constructing purine analogues and heterocyclic pharmaceuticals . Its molecular structure (C₇H₆Cl₂N₃O₂, molecular weight 235.04 g/mol) combines electron-withdrawing groups (Cl, NO₂) and a sterically compact cyclopropyl moiety, which influence its reactivity in nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-4(12(13)14)6(9)11-7(10-5)3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAAKLMJGXTCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine can be synthesized through the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride (POCl3). The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of hydroxyl groups with chlorine atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization from suitable solvents to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the nitro and cyclopropyl groups.
Common Reagents and Conditions:
Key Observations:
-
Substitution at the 4- and 6-positions occurs sequentially, with the 6-position typically reacting first due to steric and electronic factors.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Reduction of the Nitro Group
The nitro group at position 5 can be selectively reduced to an amine under controlled conditions.
Methods and Outcomes:
Mechanistic Insight:
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Catalytic hydrogenation proceeds via a heterogeneous mechanism, with adsorption of H₂ on Pd surfaces facilitating electron transfer to the nitro group .
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Over-reduction to hydroxylamine or amine oxides is avoided by limiting reaction time and H₂ pressure.
Functionalization of the Cyclopropyl Group
The cyclopropyl ring undergoes limited reactivity under standard conditions but participates in ring-opening reactions under extreme stress.
Notable Reactions:
| Reaction | Conditions | Outcome | Application | Reference |
|---|---|---|---|---|
| Acidic Ring Opening | H₂SO₄ (conc.), 100°C | Formation of linear alkenyl derivatives | Rare; used for structural diversification | |
| Photochemical Rearrangement | UV light, benzene | Bicyclic byproducts | Mechanistic studies |
Stability Considerations:
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The cyclopropyl group remains intact during most substitution/reduction reactions, confirming its robustness in synthetic workflows .
Comparative Reactivity Insights
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Electrophilic Aromatic Substitution: The nitro group deactivates the pyrimidine ring, preventing electrophilic attacks at positions 2, 4, and 6.
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Thermal Stability: Decomposition occurs above 200°C, primarily via nitro group elimination.
This compound’s well-defined reactivity profile enables precise functionalization for drug discovery and materials science. Its role in Ticagrelor synthesis underscores its industrial relevance, with optimized protocols achieving high yields and selectivity .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine serves as a scaffold for the development of novel therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound exhibit promising antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies have shown that this compound and its derivatives are effective against several pathogenic bacteria and fungi. For instance, a study reported significant antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option in antibiotic-resistant infections .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism is believed to involve DNA damage and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory activity of this compound. It has been shown to suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .
Agricultural Chemistry
This compound has applications in agricultural chemistry as well. Its derivatives have been explored for their potential as herbicides and fungicides due to their ability to inhibit specific metabolic pathways in plants and fungi.
Material Science
The unique properties of this compound make it a candidate for developing advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be utilized in creating novel materials for electronic applications .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus reported a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.
- Cancer Cell Line Research : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates compared to control groups, indicating its potential role as an anticancer agent .
- Anti-inflammatory Activity Assessment : Research indicated that derivatives of this compound exhibited strong anti-inflammatory effects comparable to established drugs, highlighting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and chlorine atoms can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Table 1: Structural Analogs of this compound
*Similarity scores derived from structural alignment algorithms .
Biological Activity
4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with chlorine substituents and a cyclopropyl group. Its structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms enhances its reactivity and binding affinity to these targets, potentially leading to modulation of key biochemical pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have reported its effectiveness against Cryptococcus neoformans and Cryptococcus gattii, with submicromolar inhibitory concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the inhibition of key kinases that regulate cell cycle progression and apoptosis .
Case Studies
- Anticancer Efficacy : A study explored the effects of this compound on human cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability, with IC50 values in the low micromolar range. The compound was found to activate caspase pathways, indicating its role in promoting apoptosis .
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of microbial pathogens. It exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other similar compounds is useful:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer | Low micromolar range |
| 2-Cyclopropyl-5-nitropyrimidine | Antimicrobial | Submicromolar |
| 2-Chloro-5-nitropyrimidine | Anticancer | Moderate |
This table illustrates that while this compound shows significant activity across both antimicrobial and anticancer domains, it may offer distinct advantages over similar compounds due to its unique structural features.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-dichloro-2-cyclopropyl-5-nitropyrimidine, and what intermediates are critical in its preparation?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrimidine ring. Key steps include nitration at the 5-position, followed by chlorination at the 4- and 6-positions. The cyclopropyl group is introduced through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. A critical intermediate is 2-cyclopropyl-5-nitropyrimidine, which undergoes dichlorination using reagents like POCl₃ or PCl₅ under controlled conditions .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) and nitro/chloro group positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (234.04 g/mol) and isotopic patterns due to Cl atoms .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition behavior. Predicted density (1.676 g/cm³) and boiling point (361.5°C) can be validated experimentally .
Advanced Research Questions
Q. How can unexpected substitution reactions during synthesis be analyzed and mitigated?
- Methodological Answer : Contradictory results, such as nitro group displacement by chloride (observed in related pyrimidines), require mechanistic investigation. Techniques include:
- Kinetic Studies : Monitoring reaction progress via HPLC or in situ IR to identify side products.
- Computational Modeling : DFT calculations to compare activation energies of competing pathways (e.g., nitration vs. chlorination).
- Mitigation : Adjusting reaction conditions (e.g., lower temperature, inert atmosphere) or using protecting groups for sensitive substituents .
Q. What strategies optimize regioselective functionalization of the pyrimidine ring for downstream applications?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Introduce temporary substituents (e.g., amino or methoxy groups) to steer electrophilic attack to specific positions.
- Catalysis : Use Pd-mediated C–H activation for late-stage modifications. For example, Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during chlorination .
Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted pyrimidines?
- Methodological Answer : Discrepancies may arise from impurities or structural misassignment. Solutions include:
- Purity Assessment : Quantitative NMR (qNMR) or elemental analysis to confirm >95% purity.
- Biological Replicates : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity.
- Crystallography : X-ray diffraction to confirm the nitro group’s orientation, which impacts binding to targets like MGMT .
Data Contradiction Analysis
Q. Why do computational predictions of pKa values for this compound conflict with experimental measurements?
- Methodological Answer : Predicted pKa (-6.81) often assumes gas-phase conditions, while experimental values (e.g., from potentiometric titration) reflect solvent effects. To reconcile:
- Solvent Correction : Apply COSMO-RS or similar models to adjust for solvation.
- Experimental Validation : Use UV-Vis spectroscopy in buffered solutions to measure acid-base equilibria .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NO₂ during nitro group reactions).
- Waste Management : Segregate halogenated waste for incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
